![molecular formula C11H10N2O3 B1266969 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 91360-95-1](/img/structure/B1266969.png)
1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione
Overview
Description
1-Benzylpyrimidine-2,4,6(1H,3H,5H)-trione, also known as benzoylthiourea, is an organic compound with the chemical formula C9H7N3O3S. It is a colorless solid that is soluble in organic solvents and is used in a variety of applications, including pharmaceuticals, dyes, and agrochemicals. Benzoylthiourea is an important intermediate for the synthesis of a variety of compounds, such as benzoxazoles, benzimidazoles, and benzodiazepines.
Scientific Research Applications
Pharmacology: Voltage-Gated L-Type Ca²⁺ Channel Activators
In pharmacology, 1-benzylpyrimidine-2,4,6-trione derivatives have been identified as a new class of voltage-gated L-type calcium channel activators . These channels are crucial in various physiological processes, including muscle contraction, neuronal activity, and hormone secretion. The modulation of these channels can have therapeutic implications for diseases like Parkinson’s, where selective blockers are sought for neuroprotection.
Medicinal Chemistry: Matrix Metalloproteinase Inhibitors
This compound has potential applications in the development of radioiodinated agents for non-invasive imaging of matrix metalloproteinases (MMPs) . MMPs play a significant role in tissue remodeling and are implicated in various diseases, including cancer, cardiovascular diseases, and inflammation. Imaging agents based on 1-benzylpyrimidine-2,4,6-trione could aid in the diagnosis and monitoring of these conditions.
Biochemistry: Cellular Signaling and Neuroprotection
The biochemical role of 1-benzylpyrimidine-2,4,6-trione derivatives in cellular signaling pathways, particularly those involving calcium ions, is of interest . Calcium signaling is pivotal in many cellular processes, and the ability to modulate this can be beneficial for neuroprotective strategies, potentially offering insights into the treatment of neurodegenerative diseases.
Analytical Chemistry: Development of Analytical Reagents
In analytical chemistry, derivatives of 1-benzylpyrimidine-2,4,6-trione could be used to develop new analytical reagents for detecting and quantifying biological molecules . Their ability to bind selectively to various biomolecules can be harnessed to create assays that are more sensitive and specific.
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis , suggesting that this compound may also target the same organism.
Mode of Action
Based on its structural similarity to other anti-tubercular agents, it may interfere with the essential biochemical processes ofMycobacterium tuberculosis, leading to its inhibition .
Biochemical Pathways
Similar compounds have been shown to disrupt the normal functioning ofMycobacterium tuberculosis, which could involve multiple biochemical pathways .
Result of Action
Similar compounds have shown significant activity againstMycobacterium tuberculosis, suggesting that this compound may also exhibit similar effects .
properties
IUPAC Name |
1-benzyl-1,3-diazinane-2,4,6-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c14-9-6-10(15)13(11(16)12-9)7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYPOQLJBPNQOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N(C1=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50296395 | |
Record name | 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50296395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione | |
CAS RN |
91360-95-1 | |
Record name | 91360-95-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109105 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50296395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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